![molecular formula C11H8Cl2O2 B14613414 3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one CAS No. 57786-73-9](/img/structure/B14613414.png)
3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to an oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one typically involves the reaction of 2,6-dichlorobenzaldehyde with dihydrofuran-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2,4-Dichlorophenyl)methylidene]oxolan-2-one
- 3-[(2,3-Dichlorophenyl)methylidene]oxolan-2-one
- 3-[(2,5-Dichlorophenyl)methylidene]oxolan-2-one
Uniqueness
3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one is unique due to the specific positioning of the dichlorophenyl group, which influences its reactivity and properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Propriétés
Numéro CAS |
57786-73-9 |
|---|---|
Formule moléculaire |
C11H8Cl2O2 |
Poids moléculaire |
243.08 g/mol |
Nom IUPAC |
3-[(2,6-dichlorophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C11H8Cl2O2/c12-9-2-1-3-10(13)8(9)6-7-4-5-15-11(7)14/h1-3,6H,4-5H2 |
Clé InChI |
AEZZDKRXRZOHDK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1=CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


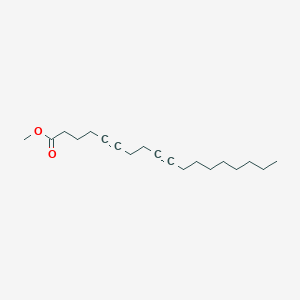
![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)
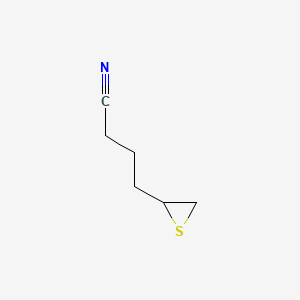
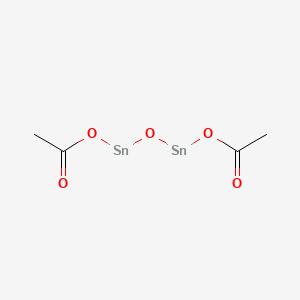
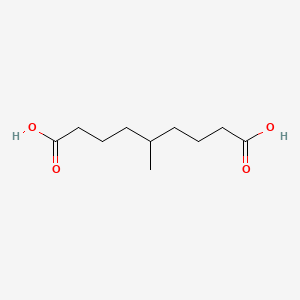
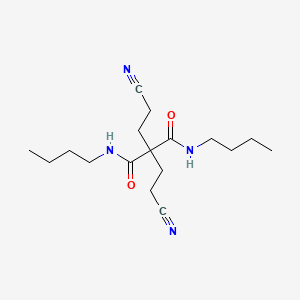
![12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol](/img/structure/B14613361.png)
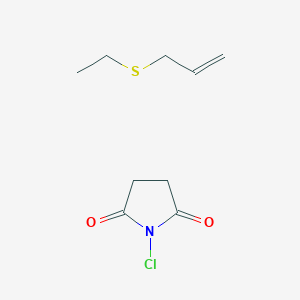

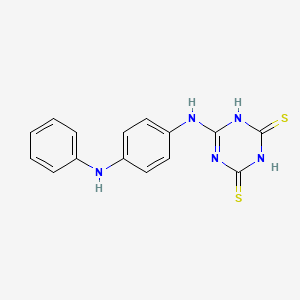
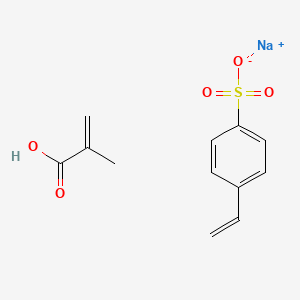


![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)
